N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions including etherification, oximation, and Beckmann rearrangement, starting from precursors like rotenone and dimethyloxosulphonium methylide. These processes yield compounds with distinct molecular structures, verified through techniques such as 1H NMR, MS, and elemental analysis. The crystal structures are often determined by X-ray single crystal diffraction analysis, indicating the precision required in the synthesis of such complex molecules (Xiaodong Chen, Jiao Ye, A. Hu, 2012).
Molecular Structure Analysis
The molecular structure of compounds closely related to our compound of interest showcases a range of conformations, often determined by X-ray crystallography. These structures may exhibit anti-rotamer conformations about certain bonds, and the positioning of atoms or groups can significantly influence the overall molecular architecture. Such detailed analysis aids in understanding the interaction potential of the molecule (J. Reis, Alexandra Gaspar, F. Borges, L. Gomes, J. N. Low, 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds of similar complexity often involve nucleophilic addition, cyclization, and reactions with methylene active compounds. These reactions not only expand the chemical diversity of the compound but also offer insights into its reactivity patterns. Such knowledge is crucial for the targeted synthesis of new compounds with desired properties (I. V. Kanevskaya, A. Ivanova, N. Pchelintseva, O. V. Fedotova, 2022).
Physical Properties Analysis
The physical properties, such as crystal system, cell parameters, and density, of compounds similar to our molecule of interest are meticulously characterized. These properties are fundamental to understanding the stability and solubility of the compound, which are essential parameters in various scientific explorations (Xiaodong Chen, Jiao Ye, A. Hu, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with specific nucleophiles and the potential for forming diverse derivatives through reactions like oximation and cyclization, highlight the compound's versatility. Such analyses contribute to a deeper understanding of the compound's potential interactions and transformations in various chemical environments (R. S. Gouhar, Eman M. Raafat, 2015).
properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-27-15-8-9-17-14(11-15)5-4-10-22(17,26)13-23-21(25)20-12-18(24)16-6-2-3-7-19(16)28-20/h2-3,6-9,11-12,26H,4-5,10,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEGVDQGEMKZGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC(=O)C4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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